molecular formula C20H16FNO5 B2962021 Ethyl 8-fluoro-4-[2-(methoxycarbonyl)phenoxy]-3-quinolinecarboxylate CAS No. 477847-22-6

Ethyl 8-fluoro-4-[2-(methoxycarbonyl)phenoxy]-3-quinolinecarboxylate

Cat. No.: B2962021
CAS No.: 477847-22-6
M. Wt: 369.348
InChI Key: MTKPAJPDZLCCTG-UHFFFAOYSA-N
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Description

Ethyl 8-fluoro-4-[2-(methoxycarbonyl)phenoxy]-3-quinolinecarboxylate is a fluorinated quinoline derivative characterized by a 4-substituted phenoxy group bearing a methoxycarbonyl moiety at the ortho position. The 8-fluoro substitution enhances electronegativity and may improve membrane permeability, while the 2-(methoxycarbonyl)phenoxy group introduces steric and electronic effects that modulate receptor binding or metabolic stability .

Properties

IUPAC Name

ethyl 8-fluoro-4-(2-methoxycarbonylphenoxy)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO5/c1-3-26-20(24)14-11-22-17-13(8-6-9-15(17)21)18(14)27-16-10-5-4-7-12(16)19(23)25-2/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKPAJPDZLCCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1OC3=CC=CC=C3C(=O)OC)C=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 8-fluoro-4-[2-(methoxycarbonyl)phenoxy]-3-quinolinecarboxylate is a compound of significant interest due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a quinoline backbone with various functional groups that contribute to its biological activity. Its structure includes:

  • Fluorine atom : Enhances lipophilicity and bioactivity.
  • Methoxycarbonyl group : Increases solubility and may influence metabolic pathways.
  • Phenoxy group : Potentially involved in receptor interactions.

1. Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, suggesting a mechanism that may involve interference with bacterial DNA synthesis or cell wall integrity .

2. Anti-inflammatory Properties

Quinoline derivatives are known for their anti-inflammatory effects. Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in experimental models . This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

3. Cholesterol-Lowering Effects

The compound has been reported to inhibit acyl-CoA: cholesterol acyltransferase (ACAT), an enzyme crucial for cholesterol metabolism. This inhibition leads to decreased cholesterol levels in blood, making it a potential candidate for managing hyperlipidemia .

4. Tachykinin Receptor Antagonism

This compound has demonstrated activity as a tachykinin receptor antagonist. This property may be beneficial in treating conditions related to excessive tachykinin signaling, such as asthma and pain syndromes .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInterference with DNA synthesis
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Cholesterol-loweringInhibition of ACAT
Tachykinin antagonismBlocking tachykinin receptors

Case Study: Anti-inflammatory Effects

In a recent study, the compound was administered to animal models with induced inflammation. Results showed a significant reduction in edema and inflammatory markers compared to controls, indicating its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the ethyl quinoline-3-carboxylate family, which includes derivatives with varying substituents at positions 4, 6, 7, and 6. Below is a detailed comparison with structurally analogous compounds, emphasizing substituent effects on physicochemical properties and biological activity.

Table 1: Structural and Functional Comparison of Ethyl Quinoline-3-carboxylate Derivatives

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications References
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate 8-F, 4-OH C₁₂H₁₀FNO₃ Intermediate for fluoroquinolone synthesis
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate 8-Br, 4-OH C₁₂H₁₀BrNO₃ Anticancer precursor
Ethyl 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxylate 4-Cl, 6-F, 8-OCH₃ C₁₃H₁₁ClFNO₃ Antibacterial agent (broad-spectrum)
Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate 8-Br, 4-Cl, 5-F C₁₂H₈BrClFNO₂ Halogen-rich scaffold for drug discovery
Ethyl 7-methoxy-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate 7-OCH₃, 8-CH₃, 4-oxo C₁₄H₁₅NO₄ Antitubercular activity
Target compound : Ethyl 8-fluoro-4-[2-(methoxycarbonyl)phenoxy]-3-quinolinecarboxylate 8-F, 4-O-(2-COOMeC₆H₄) C₂₀H₁₅FNO₅ Potential dual antibacterial/antitumor activity

Key Structural and Functional Differences

Substituent at Position 4: The target compound features a 2-(methoxycarbonyl)phenoxy group, distinguishing it from hydroxyl (e.g., ), chloro (e.g., ), or oxo (e.g., ) substituents. This group introduces both steric bulk and electron-withdrawing effects, which may enhance binding to hydrophobic enzyme pockets (e.g., DNA gyrase in bacteria) or kinase targets in cancer cells.

Fluorine Position and Count: Unlike derivatives with multiple halogens (e.g., 4-Cl/5-F/8-Br in ), the target compound retains a single fluorine at position 8, akin to second-generation fluoroquinolones like ciprofloxacin . This configuration balances antibacterial potency with reduced cytotoxicity.

Ester vs. Acid Functionality :

  • The ethyl ester at position 3 is a common feature in prodrugs, improving oral bioavailability compared to free carboxylic acids (e.g., compound [7] in ) . Hydrolysis in vivo releases the active acid form.

Biological Activity Trends: Compounds with 4-oxo groups (e.g., ) exhibit pronounced antitubercular activity due to interactions with mycobacterial enzymes . Halogen-rich derivatives (e.g., 8-Br/4-Cl in ) show enhanced DNA intercalation but may suffer from metabolic instability.

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